molecular formula C20H38BrNO4 B15113230 Di-tert-butyl 10-bromodecylamine-N,N-dicarboxylate

Di-tert-butyl 10-bromodecylamine-N,N-dicarboxylate

Cat. No.: B15113230
M. Wt: 436.4 g/mol
InChI Key: QMCQXAMIXXGOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl 10-bromodecylamine-N,N-dicarboxylate is a chemical compound with the molecular formula C20H38BrNO4 and a molecular weight of 436.42 g/mol . This compound is known for its unique structure, which includes a bromodecylamine group and two tert-butyl ester groups. It is primarily used in research and industrial applications due to its reactivity and functional properties.

Preparation Methods

The synthesis of Di-tert-butyl 10-bromodecylamine-N,N-dicarboxylate typically involves the reaction of 10-bromodecylamine with di-tert-butyl dicarbonate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .

Chemical Reactions Analysis

Di-tert-butyl 10-bromodecylamine-N,N-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Di-tert-butyl 10-bromodecylamine-N,N-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Di-tert-butyl 10-bromodecylamine-N,N-dicarboxylate involves its reactivity with various biological and chemical targets. The bromodecylamine group can interact with nucleophiles, such as proteins and enzymes, leading to the formation of covalent bonds. The ester groups can undergo hydrolysis, releasing active intermediates that can further react with biological targets. The compound’s reactivity is influenced by the steric and electronic properties of the tert-butyl groups, which can modulate its interactions with other molecules .

Comparison with Similar Compounds

Di-tert-butyl 10-bromodecylamine-N,N-dicarboxylate can be compared with similar compounds, such as Di-tert-butyl azodicarboxylate and other bromodecylamine derivatives. These compounds share similar structural features but differ in their reactivity and applications. For example, Di-tert-butyl azodicarboxylate is primarily used as a reagent in organic synthesis, while this compound has broader applications in chemistry, biology, and industry .

Similar Compounds

Properties

Molecular Formula

C20H38BrNO4

Molecular Weight

436.4 g/mol

IUPAC Name

tert-butyl N-(10-bromodecyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C20H38BrNO4/c1-19(2,3)25-17(23)22(18(24)26-20(4,5)6)16-14-12-10-8-7-9-11-13-15-21/h7-16H2,1-6H3

InChI Key

QMCQXAMIXXGOFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCCCCCCCBr)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.